3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid
Description
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS: 728884-17-1) is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]benzimidazole core substituted with a methyl group at the 9-position and a thio-linked propanoic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₂N₄O₂S, with a molecular weight of 276.32 g/mol . The compound is structurally characterized by:
- A methyl group at the 9-position, which may enhance lipophilicity and metabolic stability.
The compound is primarily used in research settings, with commercial availability through suppliers like Dayang Chem (Hangzhou) Co., Ltd. .
Properties
IUPAC Name |
3-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-15-8-4-2-3-5-9(8)16-11(15)13-14-12(16)19-7-6-10(17)18/h2-5H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKTWOXGVVAAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 9-methylbenzimidazole with hydrazine hydrate under reflux conditions.
Thioether Formation: The resulting triazole compound is then reacted with a thiol compound, such as 3-mercaptopropanoic acid, in the presence of a base like sodium hydroxide to form the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the triazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds containing the triazole-benzimidazole scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives of triazolo-benzimidazoles have been reported to act as effective inhibitors of carbonic anhydrase and other enzymes related to tumor growth .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activities against various pathogens. Research indicates that it can inhibit bacterial growth and has shown effectiveness comparable to established antibiotics in certain assays. The structure-activity relationship (SAR) studies suggest that modifications in the triazole or benzimidazole rings can enhance its antimicrobial efficacy .
Anticonvulsant Effects
Preliminary investigations into the anticonvulsant potential of this compound reveal that it may modulate voltage-gated sodium channels, providing a mechanism for seizure control. This property positions it as a candidate for further development in the treatment of epilepsy .
Building Block in Organic Synthesis
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in the synthesis of thioesters and other functionalized derivatives, which are valuable in various chemical reactions including nucleophilic substitutions and cyclizations .
Heterocyclic Compound Synthesis
The compound can be employed as a precursor for synthesizing other heterocyclic compounds through cyclization reactions. Its thio group enhances reactivity, allowing for the formation of sulfur-containing heterocycles that have potential biological activities .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of various triazolo-benzimidazole derivatives, including this compound. These derivatives were tested against several cancer cell lines and exhibited IC50 values indicating potent anticancer activity. The study concluded that structural modifications could lead to enhanced efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team exploring the antimicrobial properties of triazole derivatives found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were promising enough to suggest this compound could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid involves its interaction with various molecular targets. The triazole and benzimidazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thioether linkage can also form bonds with metal ions, affecting their biological availability.
Comparison with Similar Compounds
Positional Isomers
- 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS: 681838-50-6) Differs in the substitution position of the propanoic acid group (2- vs. 3-position). Molecular formula: C₁₂H₁₂N₄O₂S (identical to the target compound). The positional change may alter electronic distribution and intermolecular interactions, affecting solubility and receptor binding .
Substituent Variants
- 3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid Lacks the 9-methyl group present in the target compound. Molecular formula: C₁₁H₁₀N₄O₂S; molecular weight: 262.29 g/mol .
Core Heterocycle Variants
- Cyclopropanesulfonic acid derivatives (e.g., from European Patent Application EP 2022/06) Replace the benzimidazole core with pyrazine or cyclopropane moieties. Example: Cyclopropanesulfonic acid cyanomethyl-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-amide. These variants prioritize sulfonic acid groups over propanoic acid, altering acidity and bioavailability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (CAS: 728884-17-1) | C₁₂H₁₂N₄O₂S | 276.32 | 9-Methyl, 3-thio-propanoic acid |
| 2-Substituted Isomer (CAS: 681838-50-6) | C₁₂H₁₂N₄O₂S | 276.31 | 9-Methyl, 2-thio-propanoic acid |
| Non-Methylated Analogue | C₁₁H₁₀N₄O₂S | 262.29 | 3-thio-propanoic acid |
Key Observations :
- The 9-methyl group increases molecular weight by ~14 g/mol compared to non-methylated analogues .
- Thioether vs. Sulfonic Acid: Thioether-linked propanoic acid (target compound) offers moderate acidity (pKa ~4-5), whereas sulfonic acid derivatives (e.g., EP 2022/06 compounds) are stronger acids (pKa ~1-2) .
Comparison with Similar Compounds :
- Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates (): Synthesized via nucleophilic substitution, highlighting the versatility of thioether formation in triazole chemistry.
Notes
Positional Isomerism: The 2- and 3-substituted propanoic acid isomers (CAS: 728884-17-1 vs. 681838-50-6) require careful differentiation in pharmacological studies .
Data Gaps: Limited information on solubility, stability, and toxicity necessitates further characterization.
Structural Diversity : Modifications to the heterocyclic core (e.g., pyrazine in EP 2022/06 compounds) demonstrate the scaffold’s adaptability for drug discovery .
Biological Activity
3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₄O₂S
- CAS Number : 728884-17-1
- Molecular Weight : 284.32 g/mol
- Structure : The compound features a triazole-benzimidazole moiety linked to a propanoic acid group via a thioether bond.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole and benzimidazole frameworks. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:
-
Mechanisms of Action :
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.12 mg/mL to 0.81 mg/mL, indicating potent activity against cancer cells while sparing normal cells .
-
Case Studies :
- A study evaluated the effects of various thiazole and triazole derivatives on cancer cell lines. It was found that certain derivatives exhibited selective cytotoxicity towards cancerous cells while having minimal effects on non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties:
- Antifungal and Antibacterial Activity :
- Research has indicated that some triazole derivatives possess significant antifungal activity. For instance, compounds derived from the triazole framework have shown effectiveness comparable to standard antifungal agents like bifonazole and antibacterial activity similar to streptomycin against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity.
- Thioether Linkage : The presence of a thioether group may contribute to increased lipophilicity and improved cellular uptake.
Research Findings Summary
Q & A
Q. How can the structure of 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks to protons and carbons in the triazolobenzimidazole and propanoic acid moieties. For example, the methyl group (9-CH3) in the benzimidazole ring typically resonates at δ ~2.5–3.0 ppm in 1H NMR, while the thioether (-S-) linkage affects neighboring carbons in 13C NMR (δ ~35–45 ppm) .
- IR Spectroscopy : Identify key functional groups, such as the carboxylic acid (-COOH) stretch (~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O) and C-S bonds (~600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Fragmentation patterns should align with the triazolobenzimidazole-thioether backbone .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., deviation <0.3%) .
Q. What synthetic routes are reported for derivatives of triazolobenzimidazole-thioether compounds?
- Methodological Answer : Common strategies involve cyclocondensation and functionalization:
-
Cyclocondensation : React 9-methyl-1,2,4-triazolo[4,3-a]benzimidazole-3-thiol with halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid) in a polar aprotic solvent (DMF or DMSO) under reflux (80–100°C) with a base (K2CO3 or NaH) to form the thioether bond .
-
Alternative Route : Use Mitsunobu conditions (DIAD, PPh3) to couple thiols with alcohols, though this is less common for acid-containing substrates due to side reactions .
-
Purification : Recrystallize from methanol/water mixtures or use column chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) .
Table 1 : Representative Reaction Conditions for Thioether Formation
Substrate Reagent Solvent Temp (°C) Yield (%) Reference 9-Methyl-triazolobenzimidazole-3-thiol 3-Bromopropanoic acid DMF 100 65–72 Same 3-Chloropropanoic acid DMSO 80 58
Advanced Research Questions
Q. How can molecular docking be used to predict the biological activity of this compound against fungal targets like 14α-demethylase (CYP51)?
- Methodological Answer :
- Target Selection : Retrieve the CYP51 (PDB: 3LD6) structure from the Protein Data Bank. Prepare the protein (remove water, add hydrogens) and ligand (optimize geometry at B3LYP/6-31G* level) .
- Docking Software : Use AutoDock Vina or Schrödinger Glide. Define the active site around the heme cofactor (radius: 10 Å).
- Scoring Metrics : Prioritize compounds with strong hydrogen bonds to key residues (e.g., Tyr118, Arg381) and favorable binding energy (ΔG < -8 kcal/mol).
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole). Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. How can contradictory data between in silico predictions and experimental antifungal assays be resolved?
- Methodological Answer :
- Assay Optimization : Ensure consistency in fungal strains (e.g., Candida albicans ATCC 90028) and assay conditions (RPMI-1640 medium, 35°C, 48h incubation).
- Permeability Factors : Measure logP to assess cell membrane penetration. High hydrophilicity (logP < 2) may limit intracellular accumulation despite strong target binding .
- Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways. Modify the propanoic acid moiety (e.g., ester prodrugs) to enhance stability .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate the sodium salt, increasing solubility >10-fold in PBS (pH 7.4) .
- Crystallization Control : Use nanomilling or co-solvents (PEG-400) to generate amorphous nanoparticles (size <200 nm) via antisolvent precipitation .
- pH Adjustment : Solubilize the carboxylic acid group in mildly basic buffers (pH 8–9), though this may conflict with biological compatibility .
Data Contradiction Analysis
Q. Why might NMR spectra of synthesized batches show inconsistent peak splitting patterns?
- Methodological Answer :
- Tautomerism : The triazolobenzimidazole core may exhibit annular tautomerism, altering proton environments. Use variable-temperature NMR (25–60°C) to identify dynamic equilibria .
- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., disulfides) can split peaks. Conduct HSQC/HMBC to assign ambiguous signals and HPLC-MS to quantify impurities .
Experimental Design Considerations
Q. How to design a SAR study for optimizing antifungal activity?
- Methodological Answer :
- Variable Selection : Modify the propanoic acid chain length (C2 vs. C3), thioether substituents (aryl vs. alkyl), and benzimidazole methylation .
- Orthogonal Assays : Combine MIC assays with time-kill curves and biofilm inhibition studies. Use fractional inhibitory concentration (FIC) indices to assess synergy with existing antifungals .
Table 2 : Key SAR Trends in Triazolobenzimidazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
